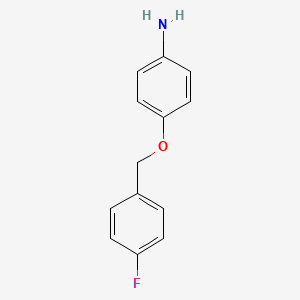

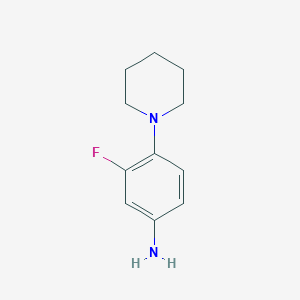

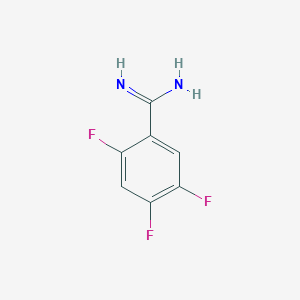

4-(4-氟苄氧基)-苯胺

描述

The compound "4-(4-Fluoro-benzyloxy)-phenylamine" is a fluorinated aromatic amine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their ability to modulate the biological activity and physicochemical properties of molecules. The presence of the fluorine atom can influence the lipophilicity, metabolic stability, and binding interactions of the compound with biological targets.

Synthesis Analysis

The synthesis of fluorinated compounds often involves selective fluorination strategies or the use of fluorinated building blocks. For example, the synthesis of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines demonstrates the incorporation of fluorine into bioactive molecules, which can lead to highly selective inhibitors with the potential to cross the blood-brain barrier . Similarly, structural modifications in the synthesis of 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide aimed to improve pharmacokinetic properties and reduce toxicity, highlighting the importance of fluorine in drug design .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity. The introduction of fluorine can affect the conformation and electronic distribution of the molecule. For instance, the synthesis of fluorinated phenyl 4-[(4-n-alkoxy-2,3-difluorophenyl)ethynyl]benzoates shows how fluorine substitution can influence the mesomorphic properties of liquid crystals, which is a result of changes in molecular structure .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often with high selectivity due to the influence of the fluorine atom. The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives presents a regioselective protocol that avoids the use of toxic reagents, demonstrating the versatility of reactions involving fluorinated intermediates . Additionally, the use of 4-phenylbenzylidene benzylamine as a reagent for titration of lithium alkyls and metal amides indicates the reactivity of such fluorinated compounds in analytical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-Fluoro-benzyloxy)-phenylamine" would be influenced by the presence of the fluorine atom. Fluorine's high electronegativity and small size can lead to increased stability and changes in lipophilicity, which are important for the compound's behavior in biological systems. The synthesis of 4-fluoro-β-(4-fluorophenyl)-l-phenylalanine provides insights into the impact of fluorine on the enantioselectivity and stability of catalysts used in the synthesis of fluorinated amino acids . Furthermore, the practical synthesis of 4-fluoro-2-(methylthio)benzylamine and its derivatives highlights the impact of fluorine on regioselectivity and the potential for creating diverse fluorinated structures with varied biological activities .

科学研究应用

液晶中的分子有序和相互作用:Ojha 和 Pisipati(2003 年)的一项研究涉及对向列和近晶相中分子有序的计算分析,这些相与 4-(4-氟苄氧基)-苯胺有关。这项研究对于理解液晶中的分子相互作用和有序至关重要,液晶在显示技术和其他材料科学领域有应用 (Ojha & Pisipati,2003 年)。

氟化液晶中的紫外可见光谱位移:Praveen 和 Ojha(2012 年)使用计算方法探索了氟化液晶的光响应行为。这项研究有助于理解紫外可见区域的光谱位移和吸收,有助于开发具有增强紫外稳定性和导电性的材料 (Praveen & Ojha,2012 年)。

药物化合物的合成和结构:李美玲(2010 年)进行了一项关于合成与 4-(4-氟苄氧基)-苯丁唑酮结构相似的化合物的研究,证明了此类化合物在药物合成和新治疗剂开发中的重要性 (李美玲,2010 年)。

活细胞中的双光子荧光成像:王等人(2011 年)合成了一种星形的糖基化共轭低聚物,与 4-(4-氟苄氧基)-苯胺相关,用于活细胞的双光子荧光成像。这项研究对于生物成像应用非常重要,可以实时研究细胞过程 (王等人,2011 年)。

光脱卤过程的研究:Protti 等人(2012 年)研究了氟苯或氯苯衍生物的光脱卤,生成苯基阳离子和潜在的苯炔。这项研究对于理解与新材料和药物开发相关的重要化学过程至关重要 (Protti 等人,2012 年)。

在传感技术中的应用:Tanaka 等人(2001 年)讨论了氟化化合物在传感 pH 值和金属阳离子中的应用。这一应用对于开发新的传感器和诊断工具至关重要 (Tanaka 等人,2001 年)。

作用机制

未来方向

属性

IUPAC Name |

4-[(4-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJLZHPOOMPGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424551 | |

| Record name | 4-(4-Fluoro-benzyloxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53234-85-8 | |

| Record name | 4-(4-Fluoro-benzyloxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

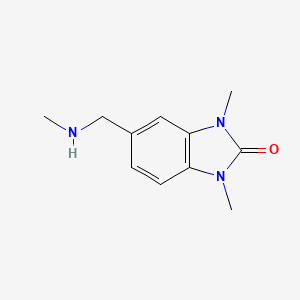

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)